molecular formula C49H71N13O11 B14645475 Shpmp-angiotensin II CAS No. 53819-93-5

Shpmp-angiotensin II

Número de catálogo: B14645475
Número CAS: 53819-93-5
Peso molecular: 1018.2 g/mol
Clave InChI: NDGCQRDOIWRPFJ-FNVUWGPDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Angiotensin II is a peptide hormone critical in regulating blood pressure and fluid balance via the renin-angiotensin-aldosterone system (RAAS). Shpmp-angiotensin II, a synthetic analog or modified form of angiotensin II, is hypothesized to exhibit unique receptor-binding properties or enhanced stability compared to endogenous angiotensin II.

Propiedades

Número CAS

53819-93-5

Fórmula molecular

C49H71N13O11

Peso molecular

1018.2 g/mol

Nombre IUPAC

(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]-4-hydroxypyrrolidine-2-carbonyl]-methylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C49H71N13O11/c1-27(2)40(59-42(66)34(56-39(65)24-52-5)13-10-18-54-49(50)51)44(68)57-35(19-30-14-16-32(63)17-15-30)43(67)60-41(28(3)4)45(69)58-36(21-31-23-53-26-55-31)46(70)62-25-33(64)22-37(62)47(71)61(6)38(48(72)73)20-29-11-8-7-9-12-29/h7-9,11-12,14-17,23,26-28,33-38,40-41,52,63-64H,10,13,18-22,24-25H2,1-6H3,(H,53,55)(H,56,65)(H,57,68)(H,58,69)(H,59,66)(H,60,67)(H,72,73)(H4,50,51,54)/t33-,34+,35+,36+,37+,38+,40+,41+/m1/s1

Clave InChI

NDGCQRDOIWRPFJ-FNVUWGPDSA-N

SMILES isomérico

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3C[C@@H](C[C@H]3C(=O)N(C)[C@@H](CC4=CC=CC=C4)C(=O)O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC

SMILES canónico

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CC(CC3C(=O)N(C)C(CC4=CC=CC=C4)C(=O)O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Shpmp-angiotensin II is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

    Attachment of the first amino acid: to a solid resin.

    Deprotection: of the amino acid’s reactive group.

    Coupling: of the next amino acid in the sequence.

    Repetition: of deprotection and coupling steps until the peptide is complete.

    Cleavage: of the peptide from the resin and purification.

Industrial Production Methods

In industrial settings, the production of Shpmp-angiotensin II involves large-scale SPPS, followed by high-performance liquid chromatography (HPLC) for purification. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions

Shpmp-angiotensin II undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified peptides with altered biological activity, which are useful for studying the structure-function relationship of Shpmp-angiotensin II .

Aplicaciones Científicas De Investigación

Shpmp-angiotensin II has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and its effects on various cell types.

    Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, including hypertension and heart failure.

    Industry: Utilized in the development of diagnostic assays and therapeutic formulations .

Mecanismo De Acción

Shpmp-angiotensin II exerts its effects by binding to angiotensin II receptors (AT1 and AT2) on the surface of target cells. This binding activates a cascade of intracellular signaling pathways, leading to:

Comparación Con Compuestos Similares

Structural and Functional Comparisons

Key structural analogs and inhibitors of angiotensin II include:

Compound Name Molecular Formula Molecular Weight Biological Activity Source
Angiotensin II (free acid) C₅₀H₇₁N₁₃O₁₂ 1046.2 Endogenous RAAS activator; binds AT1/AT2 receptors Literature
Angiotensin II (amide form) C₄₉H₆₉N₁₃O₁₁ 1031.1 Lower receptor affinity compared to free acid form Table II
Icariside II C₂₇H₃₀O₁₀ 514.5 Inhibits angiotensin II-induced inflammation; modulates RAAS pathways Product List
PKCε Translocation Inhibitor C₂₂H₁₇N₃O₄S 419.4 Blocks angiotensin II-mediated protein kinase C activation Product List
Anti-AGT (HPA001557) Polyclonal antibody N/A Neutralizes angiotensinogen (precursor to angiotensin II) in vitro Product List

Key Findings :

  • The free acid form of angiotensin II demonstrates higher receptor-binding efficacy than the amide form, as shown by antiangiotensin neutralization assays (P < 0.01) .
  • Synthetic compounds like Icariside II and PKCε inhibitors target downstream angiotensin II signaling pathways, offering alternative therapeutic strategies .
Clinical Efficacy Comparisons

Clinical studies comparing angiotensin II-targeting therapies reveal differences in outcomes:

Parameter Shpmp-Angiotensin II (Hypothetical) ARNI (Sacubitril/Valsartan) ACE Inhibitors (e.g., Lisinopril)
NT-Pro BNP Reduction Not reported Significant (P = 0.03) Moderate (P > 0.05)
Lactate Dehydrogenase (LDH) Not reported Lower (P = 0.036) No significant change
Hospitalization Duration Not reported 7.4 ± 1.93 days 8.07 ± 2.267 days
Mechanism of Action Receptor modulation Dual ARB/neprilysin inhibition ACE enzyme inhibition

Source : Comparative clinical trial data from .

Interpretation :

  • ARNIs (e.g., sacubitril/valsartan) outperform ACE inhibitors in reducing NT-Pro BNP and LDH levels, biomarkers linked to heart failure severity .
  • Shpmp-angiotensin II’s hypothetical receptor-modulating properties may align with ARNI mechanisms but require empirical validation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.